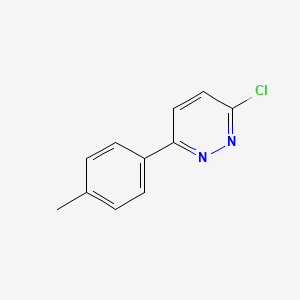

3-Chloro-6-(4-methylphenyl)pyridazine

描述

Significance of Pyridazine (B1198779) Core in Chemical Research

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a structure of considerable interest in chemical research. wikipedia.org Endowed with unique physicochemical properties, the pyridazine core is a valuable scaffold in the design of novel molecules. nih.gov Its characteristics include a high dipole moment, weak basicity, and a robust capacity for dual hydrogen bonding, which are significant in drug-target interactions. nih.gov These properties also contribute to applications in molecular recognition. nih.gov

Pyridazine and its derivatives are recognized as important building blocks in medicinal chemistry, demonstrating a wide spectrum of biological activities. researchgate.netrjptonline.org Research has identified pyridazine-containing compounds with potential anticancer, antihypertensive, anti-inflammatory, antimicrobial, antiviral, and antidepressant properties. researchgate.netresearchgate.netjocpr.com The versatility of the pyridazine nucleus allows it to serve as a pharmacophore or a structural element that can be readily functionalized to optimize biological activity. rjptonline.orgblumberginstitute.org The inherent polarity of the pyridazine ring and its potential to reduce interactions with certain metabolic enzymes and ion channels add to its value in drug discovery and development. nih.gov

Beyond pharmaceuticals, pyridazine derivatives have found applications in agriculture as herbicides and in materials science. wikipedia.orgliberty.edu The ongoing exploration of pyridazine chemistry continues to yield novel compounds with diverse and valuable applications. researchgate.net

Contextualization of 3-Chloro-6-(4-methylphenyl)pyridazine within Pyridazine Derivatives Research

Within the extensive family of pyridazine derivatives, this compound (C₁₁H₉ClN₂) is a noteworthy compound. uni.lu Its structure is characterized by a pyridazine ring substituted with a chlorine atom at the 3-position and a 4-methylphenyl (p-tolyl) group at the 6-position. This specific arrangement of substituents makes it a versatile intermediate in organic synthesis.

The chlorine atom at the 3-position is a key reactive site, susceptible to nucleophilic substitution reactions. This allows for the strategic introduction of a wide array of functional groups, enabling the synthesis of more complex and structurally diverse pyridazine derivatives. wur.nl The 4-methylphenyl group, on the other hand, modulates the electronic and steric properties of the molecule, influencing its reactivity and potential interactions in biological systems. Compounds with similar structures have been investigated for their utility in creating fused heterocyclic systems with potential pharmacological relevance. acs.org

The study of this compound and related compounds contributes to the broader understanding of structure-activity relationships within pyridazine chemistry, aiding in the rational design of new molecules for various applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₉ClN₂ |

| Monoisotopic Mass | 204.04543 Da |

| SMILES | CC1=CC=C(C=C1)C2=NN=C(C=C2)Cl |

| InChIKey | MCDSGZGKYCPLMT-UHFFFAOYSA-N |

| Data sourced from PubChemLite. uni.lu |

Historical Perspectives and Evolution of Pyridazine Chemistry

The history of pyridazine chemistry began in 1886 with the first synthesis of a pyridazine derivative by Emil Fischer through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org Despite this early discovery, pyridazines received less attention for many years compared to their isomers, pyrimidine (B1678525) and pyrazine (B50134), partly due to the rarity of pyridazine structures in natural products. wikipedia.orgkoreascience.kr

A significant surge of interest in pyridazine chemistry occurred in the mid-20th century, with foundational work on the synthesis of the parent pyridazine and key intermediates like 3,6-dichloropyridazine (B152260) being published around 1951. koreascience.kracs.org This era marked the beginning of a deeper investigation into the pharmacological potential of this class of compounds. The discovery of drugs like Minaprine, an antidepressant approved in France in 1972, demonstrated the therapeutic value of the pyridazine core. nih.gov

Over the past few decades, research in this area has expanded dramatically. researchgate.net Advances in synthetic organic chemistry have led to the development of numerous methods for constructing and functionalizing the pyridazine ring, from classical condensation reactions to modern metal-catalyzed cross-couplings and cycloaddition reactions. organic-chemistry.orgresearchgate.net The recent approval of pyridazine-containing drugs such as the gonadotropin-releasing hormone receptor antagonist relugolix (B1679264) and the allosteric tyrosine kinase 2 inhibitor deucravacitinib (B606291) further underscores the maturation and ongoing importance of pyridazine chemistry in modern drug discovery. nih.gov

Structure

3D Structure

属性

IUPAC Name |

3-chloro-6-(4-methylphenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c1-8-2-4-9(5-3-8)10-6-7-11(12)14-13-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDSGZGKYCPLMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379589 | |

| Record name | 3-chloro-6-(4-methylphenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2165-06-2 | |

| Record name | 3-chloro-6-(4-methylphenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 3 Chloro 6 4 Methylphenyl Pyridazine

Nucleophilic Substitution Reactions

The pyridazine (B1198779) ring, being an electron-deficient heteroaromatic system, is susceptible to nucleophilic attack, particularly at the carbon atoms bearing a good leaving group like chlorine.

Substitution of Halogen Atoms on the Pyridazine Ring

The chlorine atom at the 3-position of 3-Chloro-6-(4-methylphenyl)pyridazine is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is a general feature of halopyridazines. Various nucleophiles, including alkoxides, phenoxides, and amines, can displace the chloride ion. For instance, in related 3-chloropyridazine (B74176) systems, reactions with alkoxides readily yield the corresponding 3-alkoxypyridazines. Similarly, treatment with amines or hydrazines can lead to the formation of 3-amino or 3-hydrazinylpyridazine (B1252368) derivatives. sigmaaldrich.com

The reaction proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the carbon atom bearing the chlorine, forming a resonance-stabilized anionic σ-complex. The subsequent departure of the chloride ion restores the aromaticity of the pyridazine ring, yielding the substituted product. The general scheme for this substitution is presented below:

Influence of Substituents on Regioselectivity

The regioselectivity of nucleophilic attack on substituted pyridazines is influenced by the electronic effects of the substituents on the ring. In this compound, the electron-withdrawing nature of the two adjacent nitrogen atoms significantly lowers the electron density at the α-positions (C3 and C6), making them the primary sites for nucleophilic attack.

The 4-methylphenyl (p-tolyl) group at the C6 position is an electron-donating group through inductive and hyperconjugation effects. This group slightly increases the electron density at the C6 position compared to an unsubstituted phenyl group, which could potentially make the C3 position more electrophilic and thus more susceptible to nucleophilic attack. However, the primary driving force for substitution remains the inherent electron deficiency of the pyridazine ring and the presence of the good leaving group (Cl) at the 3-position. Therefore, nucleophilic substitution is expected to occur exclusively at the C3 position.

In cases where multiple leaving groups are present, the regioselectivity can be more complex and is often dictated by a combination of electronic and steric factors. For instance, in the metallation of 3-chloro-6-methoxypyridazine (B157567), the regioselectivity is dependent on the specific lithium alkylamide used and the reaction conditions. sigmaaldrich.com

Cycloaddition Chemistry

The pyridazine ring can participate as a diene in inverse-electron-demand Diels-Alder reactions, a powerful tool for the construction of fused heterocyclic systems.

Intramolecular π4+π2 Cycloaddition for Xanthene Analogs

While no specific examples of intramolecular π4+π2 cycloaddition for this compound leading to xanthene analogs are documented, the general methodology has been established for related pyridazine derivatives. This reaction typically involves a pyridazine ring tethered to a dienophile, such as an alkyne or an alkene. The pyridazine acts as the 4π component, and the tethered dienophile acts as the 2π component.

For the synthesis of xanthene analogs, a this compound derivative bearing an appropriate alkyne- or alkene-containing side chain, often attached via an oxygen or nitrogen atom at a suitable position, would be required. Thermal or Lewis acid-catalyzed conditions can then promote the intramolecular [4+2] cycloaddition, followed by the elimination of a small molecule (like N2) to afford the aromatic xanthene core. The synthesis of xanthene derivatives can also be achieved through one-pot multicomponent reactions, although this is a different synthetic approach. rsc.orgnih.gov

The general principle is illustrated in the work on intramolecular [4+2] cycloaddition reactions of 4-pyridazinecarbonitriles with alkyne side chains, which demonstrates the utility of this strategy for building fused aromatic systems. researchgate.netacs.org

Kinetic and Thermodynamic Control of Cycloaddition Pathways

The outcome of cycloaddition reactions can often be directed by controlling the reaction conditions, leading to either the kinetic or the thermodynamic product. sigmaaldrich.comnih.govnih.gov

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed fastest, i.e., the one with the lowest activation energy. sigmaaldrich.com In the context of intramolecular cycloaddition, this might favor a specific regioisomer or stereoisomer.

Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing for equilibrium to be established. Under these conditions of thermodynamic control, the most stable product will be the major isomer formed. nih.govnih.gov

The choice of solvent and catalyst can also significantly influence the reaction pathway and the distribution of products. For instance, in some palladium-catalyzed cascade reactions, the solvent can determine the regioselectivity of the cyclization. cas.org The substituent on the pyridazine ring, such as the 4-methylphenyl group, can also influence the reaction rate and selectivity through steric and electronic effects.

Oxidation and Reduction Processes

The pyridazine ring in this compound can undergo both oxidation and reduction, targeting the nitrogen atoms or the aromatic system.

Oxidation:

The nitrogen atoms of the pyridazine ring can be oxidized to form N-oxides. This is a common reaction for nitrogen-containing heterocycles. Selective N-oxidation of heteroaromatic rings, even in the presence of other oxidizable groups like aliphatic amines, has been achieved using specific reagents and strategies. nih.gov For this compound, oxidation would likely yield the corresponding N-oxide(s). Pyridazine N-oxides are themselves interesting compounds that can undergo further reactions, such as photochemical deoxygenation. acs.orgnih.govrsc.orgorganic-chemistry.org

Reduction:

The reduction of this compound can proceed via several pathways depending on the reducing agent and reaction conditions.

Reduction of the Pyridazine Ring: Catalytic hydrogenation is a common method for the reduction of aromatic rings. nih.govyoutube.comyoutube.comyoutube.com For pyridines and other nitrogen-containing heterocycles, this can lead to the corresponding saturated or partially saturated rings. nih.gov The electrochemical reduction of substituted pyridazines has been shown to produce 1,2-dihydro-derivatives, which can then rearrange or undergo further reduction. researchgate.net In some cases, this can lead to ring contraction and the formation of pyrroles. researchgate.netnih.gov

Reductive Dehalogenation: The chloro group can be removed by catalytic hydrogenation. This process, known as hydrodehalogenation, would replace the chlorine atom with a hydrogen atom, yielding 3-(4-methylphenyl)pyridazine.

The choice of catalyst and reaction conditions is crucial in determining the outcome of the reduction. For example, in the catalytic hydrogenation of p-chloronitrobenzene, the goal is to reduce the nitro group while preserving the chloro-substituent. nih.gov Similar selectivity challenges would be present in the reduction of this compound.

Cross-Coupling Reaction Pathways

The functionalization of the this compound core is frequently achieved through transition metal-catalyzed cross-coupling reactions. These methodologies are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, leveraging the reactivity of the carbon-chlorine bond on the electron-deficient pyridazine ring. nih.govresearchgate.net The most common catalytic cycle for these transformations involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly prevalent. nih.govnih.gov The electron-deficient character of the pyridazine ring generally facilitates the crucial oxidative addition step of the palladium catalyst to the carbon-halogen bond. nih.gov Research on analogous structures, such as 3-chloro-6-(N-tosyl-2-pyrrolyl)pyridazine, demonstrates the viability of Suzuki cross-coupling reactions with various arylboronic acids to yield 3-aryl-6-(2-pyrrolyl)pyridazines. lookchem.com In these reactions, a palladium catalyst, typically Pd(PPh₃)₄, in the presence of a base like potassium carbonate, effectively couples the pyridazine with the boronic acid. lookchem.com However, challenges can arise; for instance, unprotected N-H groups on substituents can interfere with the reaction, sometimes leading to nucleophilic substitution by solvent molecules rather than the desired cross-coupling product, underscoring the need for protective group strategies in certain cases. lookchem.com

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 3-phenyl-6-(2-pyrrolyl)pyridazine | 87 |

| 2 | 4-Methoxyphenylboronic acid | 3-(4-methoxyphenyl)-6-(2-pyrrolyl)pyridazine | 86 |

| 3 | 4-Chlorophenylboronic acid | 3-(4-chlorophenyl)-6-(2-pyrrolyl)pyridazine | 86 |

| 4 | 3-Methoxyphenylboronic acid | 3-(3-methoxyphenyl)-6-(2-pyrrolyl)pyridazine | 75 |

| 5 | 2-Thienylboronic acid | 3-(2-thienyl)-6-(2-pyrrolyl)pyridazine | 66 |

Oxidative addition is the initial and often rate-determining step in a cross-coupling catalytic cycle. wikipedia.org In the context of this compound, this process involves the insertion of a low-valent transition metal catalyst, typically a Pd(0) complex, into the carbon-chlorine (C-Cl) bond. wikipedia.orglibretexts.org This reaction increases the formal oxidation state and coordination number of the metal center, for example, from Pd(0) to Pd(II). wikipedia.org

The mechanism of oxidative addition to heteroaryl halides can vary, with potential pathways including a concerted mechanism, an SₙAr-type nucleophilic displacement, or radical processes. chemrxiv.orgnih.gov For electron-poor heterocyclic systems like pyridazines, the C-Cl bond is polarized and activated towards reaction. The highly electron-deficient nature of the pyridazine ring, caused by the two nitrogen atoms, facilitates this step. nih.gov The concerted pathway is a common mechanism for the addition of substrates like aryl halides, proceeding through a three-centered transition state. wikipedia.orglibretexts.org The symmetry of the frontier molecular orbitals of the heteroaromatic substrate can significantly influence the operative mechanism and reaction rates. chemrxiv.org For instance, in substituted 2-chloropyridines, the LUMO (Lowest Unoccupied Molecular Orbital) symmetry dictates whether the mechanism proceeds via nucleophilic displacement or a three-centered insertion. chemrxiv.org This step results in the formation of a square planar Pd(II) intermediate, with the pyridazinyl moiety and the chloride atom as ligands in a cis orientation.

Following oxidative addition, the transmetalation step occurs. This process involves the transfer of an organic group (e.g., the 4-methylphenyl group from an organoboron reagent in a Suzuki reaction) from a main group organometallic compound to the transition metal center (e.g., palladium). nih.gov The halide ligand on the palladium complex is exchanged for the organic group from the transmetalating agent. nih.gov

Reductive elimination is the final, product-forming step of the cross-coupling cycle. umb.eduwikipedia.org In this step, the two organic ligands previously attached to the palladium(II) center—the pyridazinyl group and the newly transferred organic group—couple and are expelled from the metal's coordination sphere, forming a new covalent bond. wikipedia.org This process is the microscopic reverse of oxidative addition. wikipedia.org

The reaction results in the formation of the desired coupled product, for example, 3-aryl-6-(4-methylphenyl)pyridazine, and the regeneration of the low-valent Pd(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net For reductive elimination to occur from a square planar Pd(II) complex, the two groups to be eliminated must be positioned cis to one another. wikipedia.org The elimination is generally a concerted process that proceeds through a three-center transition state. umb.edu The stability and electronic properties of the ligands attached to the metal can affect the rate of this step. Reactions that form C-C bonds via reductive elimination from Pd(II) complexes are typically thermodynamically favorable and proceed readily. umb.edu The successful synthesis of various 3-aryl-6-(2-pyrrolyl)pyridazines confirms that this final step proceeds efficiently under appropriate reaction conditions. lookchem.com

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. For 3-Chloro-6-(4-methylphenyl)pyridazine, both ¹H and ¹³C NMR would provide crucial information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopic Analysis

For comparison, a study on various pyridazine (B1198779) derivatives reported the measurement of ¹H NMR chemical shifts using 1D and 2D NMR spectroscopic methods. liberty.edu

¹³C NMR Spectroscopic Analysis

Similar to the proton NMR data, specific experimental ¹³C NMR data for this compound is not detailed in the provided search results. However, based on the structure, one can anticipate the number and approximate chemical shift regions for the carbon signals. The molecule has 11 distinct carbon atoms. The carbon atom attached to the chlorine on the pyridazine ring would be significantly influenced by the halogen's electronegativity. The carbons of the p-tolyl group would show characteristic shifts, with the methyl-bearing carbon appearing at a high field and the other aromatic carbons in the typical downfield region.

A comprehensive study on other pyridazine derivatives has utilized ¹³C NMR spectroscopy, including techniques like gHMQC and gHMBC, to assign the chemical shifts of the carbon atoms. liberty.edu

Infrared (IR) and Raman Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of a compound provides a fingerprint based on the absorption of infrared radiation by its various bonds. A study on the synthesis and characterization of a series of pyridazines reported the IR analysis of a "tolyl-pyridazine" product, which is understood to be this compound. nih.gov The analysis confirmed the presence of expected functional groups, with notable peaks observed at approximately 2958 cm⁻¹ for the C-H stretching of the methyl group and a double peak around 1593 cm⁻¹ corresponding to the aromatic C=C stretching vibrations of the rings. nih.gov

For related chloropyridazine compounds, FT-IR spectra have been recorded in the solid phase and in various solvents to analyze their vibrational modes. researchgate.net The study of other substituted pyridazines has also relied on FT-IR spectroscopy for structural confirmation. mdpi.com

A detailed list of expected FT-IR vibrational frequencies for this compound, based on the analysis of related compounds, is presented below.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretching |

| ~2958 | Methyl C-H stretching |

| ~1600-1585 | Aromatic C=C stretching |

| ~1500-1400 | Aromatic C=C stretching |

| Other bands | C-Cl stretching, ring vibrations, C-H bending |

This table is a representation of expected vibrational frequencies based on data from related compounds and general IR correlation tables.

FT-Raman Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While no specific FT-Raman spectrum for this compound was found, studies on related chloropyridazines and other pyridazine derivatives have utilized this technique. researchgate.net For instance, the FT-Raman spectrum of 3,6-dichloropyridazine (B152260) has been recorded in the solid phase. researchgate.net The analysis of other complex pyridazine derivatives has also involved FT-Raman spectroscopy to aid in the assignment of vibrational modes.

Vibrational Assignments based on Potential Energy Distribution (PED)

A detailed vibrational analysis often involves theoretical calculations, such as Density Functional Theory (DFT), to predict the vibrational frequencies and to perform a Potential Energy Distribution (PED) analysis. PED helps in assigning the calculated frequencies to specific vibrational modes of the molecule. Although no specific PED analysis for this compound is available in the searched literature, such studies have been conducted on structurally related molecules. For example, a study on 3-chloro-6-methoxypyridazine (B157567) utilized DFT calculations to determine its molecular geometry and vibrational frequencies, which showed good agreement with experimental data. researchgate.net Another study on β-diketones highlighted the use of VEDA software for PED analysis to compare theoretical predictions with experimental IR shifts. These methodologies could be applied to this compound to achieve a complete and accurate assignment of its vibrational spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.

While specific experimental LC-MS data for this compound is not detailed in the reviewed literature, predictive data provides valuable insight into its expected behavior in mass spectrometry analysis. The predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, are a key parameter in ion mobility-mass spectrometry, a technique often coupled with LC. The predicted CCS values for various adducts of the parent molecule (C₁₁H₉ClN₂) can be used to aid in its identification in complex mixtures. tcichemicals.com

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 205.05271 | 140.8 |

| [M+Na]⁺ | 227.03465 | 151.4 |

| [M-H]⁻ | 203.03815 | 144.9 |

| [M+NH₄]⁺ | 222.07925 | 158.1 |

| [M+K]⁺ | 243.00859 | 146.0 |

Data sourced from predictive modeling and is intended for reference. tcichemicals.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. For aromatic and heteroaromatic compounds like this compound, the absorption of UV-Vis light typically corresponds to π → π* and n → π* transitions. ambeed.com The pyridazine ring, being a nitrogen-containing heterocycle, possesses non-bonding electrons (n) on the nitrogen atoms and a delocalized π-electron system.

Specific experimental UV-Vis absorption spectra for this compound were not available in the surveyed literature. However, analysis of related pyridazine derivatives, such as 3-chloro-6-methoxypyridazine, shows absorption in the 200-400 nm range when dissolved in solvents like methanol. researchgate.net The characteristic absorption bands for pyridazine structures are generally attributed to the π → π* and n → π* electronic transitions within the heterocyclic and phenyl rings. ambeed.com It is expected that this compound would exhibit a similar absorption profile, characteristic of its conjugated aromatic system.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction (SCXRD) is the gold-standard method for determining the molecular structure of a compound in the solid state. While a specific crystal structure for this compound (C₁₁H₉ClN₂) has not been reported in the searched literature, extensive crystallographic studies have been conducted on closely related 3-chloro-pyridazine derivatives. These studies offer valuable insights into the likely structural features, crystal packing, and intermolecular forces that would be present in the title compound.

The analysis of single crystals of various 3-chloro-pyridazine derivatives reveals that they crystallize in several different crystal systems, most commonly monoclinic, orthorhombic, and triclinic. The specific system and space group are determined by the symmetry of the molecule and how it packs in the crystal lattice. The table below summarizes crystallographic data for several analogous compounds, demonstrating the structural diversity within this class of molecules. researchgate.netresearchgate.netnih.gov

Table 2: Crystallographic Data for Representative 3-Chloro-pyridazine Derivatives

| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine researchgate.net | C₇H₉ClN₄ | Monoclinic | C2/c | a = 20.6635 Å, b = 7.8202 Å, c = 11.3266 Å, β = 94.140° |

| 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine nih.gov | C₇H₅ClN₄ | Triclinic | P-1 | a = 5.684 Å, b = 6.526 Å, c = 11.130 Å, α = 83.00°, β = 77.64°, γ = 88.04° |

The crystal packing of 3-chloro-pyridazine derivatives is stabilized by a network of intermolecular interactions. In structures containing N-H groups, such as hydrazinyl derivatives, strong N—H···N hydrogen bonds are common, often leading to the formation of dimers with R²₂(8) graph-set ring motifs or one-dimensional polymeric chains. researchgate.netresearchgate.net

For derivatives without strong hydrogen bond donors, weaker C—H···N hydrogen bonds are observed, which can also direct the assembly of molecules into chains or more complex networks. nih.gov In these structures, molecules often connect via C—H···N interactions to form polymeric chains. nih.gov Given the structure of this compound, which lacks strong N-H or O-H donors, its crystal structure would likely be stabilized by a combination of weaker C—H···N hydrogen bonds (involving the pyridazine nitrogen atoms) and potential π-π stacking interactions between the pyridazine and phenyl rings of adjacent molecules.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-chloro-6-methoxypyridazine |

| 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine |

| 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure of molecules. This method is used to predict a wide range of molecular properties by calculating the electron density rather than the complex many-electron wave function. For pyridazine (B1198779) derivatives, DFT calculations provide valuable information on optimized geometry, electronic distribution, and chemical reactivity. researchgate.netnih.govuomphysics.net

The initial step in most computational studies involves the optimization of the molecule's geometry to find its most stable conformation (the ground state). This process determines the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-31+G(d,p)), are frequently employed for this purpose. uomphysics.net

For related heterocyclic systems, studies have shown a strong correlation between geometric parameters calculated via DFT and those determined experimentally through X-ray diffraction (XRD). uomphysics.netresearchgate.net For instance, in a study on similar triazolopyridazine derivatives, the bond lengths and angles obtained from DFT calculations were in good agreement with XRD data, confirming the reliability of the theoretical model. uomphysics.net The molecule 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine, a related structure, was found to be essentially planar, with a weak C-Cl bond length of 1.732 Å. nih.gov Such calculations for 3-Chloro-6-(4-methylphenyl)pyridazine would similarly define its three-dimensional structure and the planarity between the pyridazine and phenyl rings.

Table 1: Illustrative Comparison of Selected Bond Parameters from a Related Pyridazine Derivative (Theoretical vs. Experimental) This table presents example data from a related compound to illustrate the output of geometric optimization studies.

| Parameter | Theoretical Value (DFT) | Experimental Value (XRD) | Reference |

|---|---|---|---|

| C-Cl Bond Length (Å) | 1.732 | 1.732 (3) | nih.gov |

| N-N Bond Length (Å) | 1.385 | 1.380 (4) | nih.gov |

| Bond Angle C-N-N (°) | 118.5 | 118.9 (3) | nih.gov |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. nih.gov A smaller energy gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov

In studies of related pyridazine derivatives, DFT calculations have been used to determine these energy values. For example, the HOMO-LUMO energy gap for 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl] nih.govnih.govtriazolo[4,3-b]pyridazine was calculated to understand its reactivity. researchgate.netuomphysics.net For this compound, the HOMO is expected to be distributed over the electron-rich p-tolyl and pyridazine rings, while the LUMO would likely be centered on the electron-deficient pyridazine ring, influenced by the electronegative chlorine atom and nitrogen atoms.

Table 2: Example of Calculated Frontier Molecular Orbital Energies and Energy Gap for a Related Heterocyclic Compound This table shows representative data to illustrate the typical output of FMO analysis.

| Parameter | Energy (eV) | Reference |

|---|---|---|

| EHOMO | -6.99 | researchgate.net |

| ELUMO | -1.95 | researchgate.net |

| Energy Gap (ΔE) | 5.04 | researchgate.net |

Global reactivity descriptors are derived from HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity and stability. researchgate.net These descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

Table 3: Illustrative Global Reactivity Descriptors for a Related Pyridazine Analogue This table provides example data to show how reactivity descriptors are reported in computational studies.

| Descriptor | Value (eV) | Reference |

|---|---|---|

| Chemical Potential (μ) | -4.47 | researchgate.net |

| Chemical Hardness (η) | 2.52 | researchgate.net |

| Electrophilicity Index (ω) | 3.96 | researchgate.net |

| Chemical Softness (S) | 0.39 | researchgate.net |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electron density on the surface of a molecule. It is an essential tool for predicting reactive sites for both electrophilic and nucleophilic attacks. nih.gov The color scheme typically ranges from red (most negative potential, electron-rich regions) to blue (most positive potential, electron-poor regions).

Red/Yellow Regions: Indicate an excess of electrons and are susceptible to electrophilic attack. For this compound, these regions are expected around the electronegative nitrogen atoms of the pyridazine ring and the chlorine atom.

Blue Regions: Indicate a deficiency of electrons and are prone to nucleophilic attack. These are typically found around hydrogen atoms.

MEP analysis has been successfully applied to other chloro-pyridazine derivatives like 3-chloro-6-methoxypyridazine (B157567) to investigate their reactive sites. nih.gov Such an analysis for the title compound would help in understanding its intermolecular interactions and predicting its behavior in biological systems or chemical reactions.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. It is a fundamental measure of bond strength and is crucial for predicting a molecule's stability and potential degradation pathways, such as autoxidation. chemrxiv.org Calculating the BDE for labile bonds, like the C-Cl bond in this compound, can provide insight into its reactivity in substitution reactions.

The Radial Distribution Function (RDF) is used to understand the structure of surrounding solvent molecules and can help evaluate a compound's susceptibility to hydrolysis. chemrxiv.org In a study on a different halogenated compound, BDE and RDF analyses were used to predict its stability towards autoxidation and hydrolysis. chemrxiv.org While specific BDE and RDF data for this compound are not available in the consulted literature, these theoretical tools are vital for a comprehensive reactivity profile.

DFT calculations are highly effective in modeling reaction mechanisms, including the identification of transition states and intermediates. By calculating the activation energies for different potential reaction pathways, it is possible to predict the regioselectivity of a reaction. The pathway with the lowest energy barrier is the most kinetically favorable. researchgate.net

This approach has been used to explain the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions in other heterocyclic systems, such as quinazolines. mdpi.com For this compound, the pyridazine ring has multiple sites for potential nucleophilic attack. DFT calculations could model the transition states for substitution at different positions, thereby predicting whether an incoming nucleophile would preferentially replace the chlorine atom or attack another site on the ring. DFT studies on other pyridazine systems have confirmed that reactions can be kinetically controlled and highly regioselective. researchgate.net

Molecular Dynamics (MD) Simulations

For instance, MD simulations have been employed to study the interaction of pyridazine-containing compounds with biological targets. These simulations typically involve placing the molecule in a simulated physiological environment, such as a water box with ions, and calculating the forces between atoms over time using classical mechanics. The resulting trajectories provide a detailed picture of how the molecule moves, flexes, and interacts with its surroundings.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and materials science. These computational models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. For a given series of pyridazine derivatives, a QSAR model could predict their activity based on a set of calculated molecular descriptors.

Although a specific QSAR study for a series of compounds centered around the this compound scaffold has not been reported, the principles of QSAR are broadly applicable. A hypothetical QSAR study would involve synthesizing a library of analogues of this compound with variations at different positions of the pyridazine and phenyl rings. For each analogue, a set of molecular descriptors would be calculated, including:

Electronic descriptors: (e.g., partial charges, dipole moment) which describe the electronic aspects of the molecule.

Steric descriptors: (e.g., molecular volume, surface area) which describe the size and shape of the molecule.

Hydrophobic descriptors: (e.g., logP) which quantify the molecule's hydrophobicity.

Topological descriptors: which describe the connectivity of atoms in the molecule.

These descriptors would then be correlated with an experimentally measured activity (e.g., herbicidal activity, receptor binding affinity) using statistical methods like multiple linear regression or machine learning algorithms. The resulting QSAR model could then be used to predict the activity of new, unsynthesized pyridazine derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

Theoretical Prediction of Spectroscopic Parameters

The characterization of a new compound heavily relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for predicting and interpreting these spectra.

While a dedicated study on the theoretical spectroscopic parameters of this compound is not available, research on the closely related compound, 3-chloro-6-methoxypyridazine, provides a strong precedent. In that study, DFT calculations were used to predict the vibrational frequencies (FT-IR and FT-Raman), ¹H and ¹³C NMR chemical shifts, and UV-Vis absorption spectra. The calculated values were found to be in good agreement with the experimental data, validating the computational approach.

For this compound, similar DFT calculations could be performed to predict its spectroscopic properties. The predicted spectra would serve as a valuable reference for experimentalists, aiding in the confirmation of the compound's structure and purity. The table below illustrates the kind of data that can be generated from such theoretical studies, based on the findings for analogous compounds.

| Spectroscopic Parameter | Predicted Value (Hypothetical) | Experimental Value (Hypothetical) |

| ¹H NMR (δ, ppm) | ||

| Pyridazine H | 7.2-7.8 | 7.1-7.7 |

| Phenyl H | 7.3-7.5 | 7.2-7.4 |

| Methyl H | 2.4 | 2.35 |

| ¹³C NMR (δ, ppm) | ||

| Pyridazine C-Cl | 155 | 154 |

| Pyridazine C-Aryl | 158 | 157 |

| Phenyl C-N | 135 | 134 |

| Methyl C | 21 | 20.5 |

| FT-IR (cm⁻¹) | ||

| C-Cl stretch | 750 | 745 |

| C=N stretch | 1580 | 1575 |

| Aromatic C-H stretch | 3050 | 3045 |

| UV-Vis (λmax, nm) | 280 | 278 |

This table is a hypothetical representation of data for this compound based on studies of similar compounds.

Computational Design of Pyridazine-Based Materials

The principles of computational chemistry are increasingly being used not only to understand existing molecules but also to design new materials with desired properties. This "in silico" design process can significantly accelerate the discovery of novel materials for a wide range of applications, from electronics to pharmaceuticals.

The this compound scaffold represents a versatile building block for the computational design of new materials. By modifying the substituents on the pyridazine and phenyl rings, it is possible to tune the electronic and steric properties of the molecule to achieve specific functionalities. For example, the introduction of electron-withdrawing or -donating groups can alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a key consideration in the design of organic semiconductors and light-emitting diodes.

Furthermore, computational methods can be used to predict the self-assembly behavior of this compound derivatives. By simulating the interactions between multiple molecules, it is possible to predict whether they will form ordered structures, such as liquid crystals or crystalline solids, with desirable properties. This predictive capability is invaluable for the rational design of new functional materials.

Mechanistic and Structure Activity Relationship Sar Studies of Biological Activities

Analgesic and Anti-inflammatory Activities

Pyridazinone derivatives, structurally related to 3-Chloro-6-(4-methylphenyl)pyridazine, have been extensively studied for their pain-relieving and anti-inflammatory effects. nih.govscielo.br These compounds often exhibit reduced gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The evaluation of these activities is typically conducted using established in vivo models, such as the carrageenan-induced paw edema test for inflammation and various pain models to distinguish between central and peripheral mechanisms. nih.govscielo.br

The peripheral analgesic effects of pyridazine (B1198779) derivatives are often assessed using the phenylbenzoquinone-induced writhing test in mice. nih.gov This test measures a compound's ability to reduce the visceral pain response triggered by a chemical irritant, which is indicative of a peripheral mechanism of action. Studies on related 6-phenyl-3(2H)-pyridazinone derivatives have shown significant analgesic activity in this model. For instance, the modification of the pyridazinone ring at the 2-position with propionamide side chains bearing different amine terminals has yielded compounds with potent peripheral analgesic effects. nih.gov

Central analgesic activity involves the central nervous system and is often evaluated using the hot plate test. scielo.brresearchgate.net This method assesses the response latency of animals to a thermal stimulus, indicating a change in the central pain threshold. Several 6-aryl-pyridazin-3(2H)-one derivatives have demonstrated significant central analgesic activity in this test. scielo.brresearchgate.net The nature of the substituent at the 4-position of the pyridazinone ring, as well as the aryl group at the 6-position, plays a crucial role in determining the potency of the central analgesic effect. scielo.br

The structure-activity relationship (SAR) for the analgesic and anti-inflammatory activities of pyridazine derivatives is a key area of investigation. Research indicates that the nature and position of substituents on both the pyridazine and the phenyl rings are critical determinants of the biological response.

Enzyme Inhibition Mechanisms

Beyond their anti-inflammatory and analgesic effects, pyridazine derivatives have been identified as potent inhibitors of key enzymes involved in neurotransmission and neurodegeneration, such as Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).

Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.com Pyridazine-based compounds have emerged as promising AChE inhibitors. mdpi.comsci-hub.st Mechanistic studies suggest that these compounds can interact with both the catalytic active site and the peripheral anionic site of the enzyme. sci-hub.stnih.gov

The inhibition is often reversible and can be of a mixed-type nature. nih.govnih.gov Molecular modeling studies indicate that the pyridazine core and its substituents can form crucial interactions, such as hydrogen bonds and pi-pi stacking, with key amino acid residues in the enzyme's active site gorge. researchgate.net The potency of inhibition is highly dependent on the specific substituents on the pyridazine scaffold. For example, the introduction of a lipophilic group at the C-5 position of the pyridazine ring has been shown to be favorable for AChE-inhibitory activity. sci-hub.st

| Derivative Class | Compound | AChE IC₅₀ (µM) | Reference |

| Pyridazine Glycoconjugates | Compound 8 | 0.64 | mdpi.com |

| Pyridazine Glycoconjugates | Compound 9 | 1.84 | mdpi.com |

| Imidazo[1,2-b]pyridazines | Compound 5h | 0.04 | researchgate.net |

| Imidazo[1,2-b]pyridazines | Compound 5c | 0.05 | researchgate.net |

| Indenopyridazine Derivatives | Compound 4g | 0.01 | sci-hub.st |

| Phenylpyridazine Derivatives | Compound 4c | 0.021 | sci-hub.st |

Monoamine oxidase B (MAO-B) is an enzyme that degrades neurotransmitters like dopamine. Selective inhibition of MAO-B is a valuable strategy in the treatment of Parkinson's disease and other neurodegenerative disorders. researchgate.net Numerous pyridazine and pyridazinone derivatives have been synthesized and evaluated as potent and selective MAO-B inhibitors. researchgate.netmdpi.comnih.govmdpi.com

Kinetic studies have revealed that many of these derivatives act as competitive and reversible inhibitors of MAO-B. researchgate.netnih.gov The selectivity for MAO-B over the MAO-A isoform is a critical parameter, as non-selective inhibition can lead to undesirable side effects. Several pyridazine derivatives exhibit high selectivity indices (SI). mdpi.commdpi.com

The SAR for MAO-B inhibition is well-defined. The nature and position of substituents on the phenyl ring attached to the pyridazine core significantly impact both potency and selectivity. For instance, in a series of pyridazinobenzylpiperidine derivatives, a chloro substituent at the 3-position of the phenyl ring (Compound S5) resulted in the most potent and selective MAO-B inhibition. researchgate.netmdpi.com In another series of pyridazinone derivatives, a bromo substituent at the meta position of a phenyl hydrazone ring (Compound T6) yielded the highest potency. mdpi.com These findings suggest that specific electronic and steric features are required for optimal interaction with the MAO-B active site. researchgate.netmdpi.com

| Derivative Class | Compound | MAO-B IC₅₀ (µM) | MAO-A IC₅₀ (µM) | Selectivity Index (SI) for MAO-B | Reference |

| Pyridazinobenzylpiperidines | S5 (3-Cl) | 0.203 | 3.857 | 19.04 | researchgate.netmdpi.com |

| Pyridazinobenzylpiperidines | S16 (2-CN) | 0.979 | >100 | >102.14 | researchgate.netmdpi.com |

| Pyridazinone Hydrazones | T6 (meta-Br) | 0.013 | 1.57 | 120.8 | mdpi.com |

| Pyridazinone Hydrazones | T3 (para-Cl) | 0.039 | 4.19 | 107.4 | mdpi.com |

| Pyridazinone Derivatives | TR16 | 0.17 | >40 | >235.29 | nih.gov |

| Pyridazinone Derivatives | TR2 | 0.27 | 22.94 | 84.96 | nih.gov |

Modulation of Protein Function

The biological activities of this compound and related pyridazine-based compounds are centered on their ability to modulate the function of specific proteins. Research has focused on two primary areas: the inhibition of amyloid protein aggregation, which is characteristic of many neurodegenerative diseases, and the activation of the glutamate (B1630785) transporter EAAT2, a critical component in maintaining neuronal health.

Amyloid Inhibition and Protein Misfolding Diseases

Protein misfolding and subsequent aggregation into amyloid fibrils are linked to a large number of conformational diseases nih.gov. Pyridazine-based small molecules have been investigated as potential therapeutic agents to combat these conditions. A notable example is the pyridazine-based molecule RS-0406, which has demonstrated significant reductions in amyloid fibrils nih.gov. Structure-activity relationship (SAR) studies on derivatives of this lead compound have provided insights into the molecular details of amyloid inhibition.

The structural characteristics of pyridazine derivatives are crucial for their ability to inhibit amyloid formation. Key properties that have been systematically studied include the bulkiness of substituents, the potential for halogen bonding, and hydrogen-bonding capabilities nih.gov.

Bulkiness and Halogen Bonding : The presence and nature of substituents on the flanking aromatic rings of the pyridazine core are critical. Halogen bonding, a non-covalent interaction involving a polarized halogen atom, can play a significant role in how these molecules interact with proteins nih.govnih.gov. The chlorine atom in this compound, for instance, can act as a halogen bond donor, interacting with Lewis basic sites in the protein binding pocket, such as backbone carbonyl oxygens nih.govacs.org. Studies on related compounds have shown that a fluorinated derivative can be a more effective kinetic inhibitor than the original lead compound, suggesting the specific nature of the halogen is important nih.gov. Halogen bonds are recognized as being highly directional, similar to hydrogen bonds, which contributes to the specificity of ligand-protein interactions nih.govmdpi.com.

Hydrogen Bonding : The pyridazine ring itself contains nitrogen atoms that can act as hydrogen bond acceptors blumberginstitute.org. This hydrogen-bonding ability is a key factor in the molecular recognition and binding process with target proteins nih.govblumberginstitute.org.

The effectiveness of pyridazine-based compounds as amyloid inhibitors is not only dependent on the type of substituent but also on its position on the aromatic ring nih.gov. SAR studies have revealed that altering the substitution pattern on the phenyl ring attached to the pyridazine core can significantly impact the inhibitory activity against amyloid fibril formation nih.gov. This highlights the importance of the precise three-dimensional arrangement of the molecule for optimal interaction with the target protein.

The mechanism by which pyridazine-based compounds inhibit amyloid fibril formation involves the stabilization of the protein monomer in its partially unfolded state nih.gov. Biochemical structural analyses and molecular dynamics simulations have suggested this mode of action nih.gov. By binding to and stabilizing this vulnerable monomeric form, the compound prevents it from misfolding and aggregating with other monomers to form the toxic amyloid fibrils that are the hallmark of proteinopathies nih.govnih.govnih.gov. Furthermore, cytotoxicity assays have confirmed that in the presence of these synthetic compounds, the quantity of harmful amyloid intermediates is reduced nih.gov.

Glutamate Transporter EAAT2 Activation

Excitatory Amino Acid Transporter 2 (EAAT2) is the primary transporter responsible for clearing the neurotransmitter glutamate from the synapse nih.govnih.gov. Insufficient glutamate reuptake can lead to excitotoxicity, a process implicated in numerous neurodegenerative disorders nih.gov. Consequently, small molecules that can increase the expression and function of EAAT2 are of significant therapeutic interest.

SAR studies have been conducted on a class of thiopyridazine derivatives that were found to increase EAAT2 protein levels in astrocytes nih.govnih.gov. These studies have identified several structural components that are essential for this activity.

Pyridazine Core : The pyridazine ring is a required component for enhancing EAAT2 protein expression. When the pyridazine core was replaced with phenyl or pyridyl moieties, or when one or both nitrogen atoms were removed, the activity was lost nih.gov. This underscores the unique physicochemical properties of the pyridazine heterocycle in this biological context blumberginstitute.org.

Thioether Linkage : A thioether group is another critical element for activity. The initial lead compound was a thiopyridazine derivative, and SAR studies confirmed the necessity of this sulfur linkage nih.govnih.gov.

The table below summarizes the key structural requirements for the activation of the EAAT2 transporter by pyridazine derivatives, based on SAR studies.

| Structural Feature | Requirement for EAAT2 Activation | Rationale from SAR Studies |

| Pyridazine Core | Essential | Replacement with phenyl or pyridyl groups, or removal of nitrogen atoms, resulted in loss of activity nih.gov. |

| Thioether Group | Essential | The lead compounds identified were thiopyridazine derivatives, and this linkage was found to be a required component for activity nih.govnih.gov. |

| Benzylthioether Moiety | Modifiable for Potency | Modifications to this part of the molecule, such as chloro-substitutions, led to derivatives with improved potency in enhancing EAAT2 levels nih.gov. |

| 2-Pyridyl Group | Important | Replacement of the 2-pyridyl group with 3-pyridyl, 4-pyridyl, or phenyl groups resulted in either equal or reduced activity nih.gov. |

These mechanistic and SAR studies provide a detailed understanding of how the specific chemical structure of this compound and related compounds dictates their interaction with and modulation of key proteins involved in human disease.

Enhancement of EAAT2 Protein Levels

The Excitatory Amino Acid Transporter 2 (EAAT2), known in rodents as GLT-1, is the primary transporter responsible for clearing the neurotransmitter glutamate from the synaptic cleft in the central nervous system. Dysregulation of EAAT2 is implicated in various neurological disorders characterized by excitotoxicity. Certain pyridazine derivatives have been identified as potent activators of EAAT2 expression at the translational level, offering a potential therapeutic strategy.

Research has shown that pyridazine analogs can specifically and rapidly increase the functional expression of EAAT2 protein. Studies using in vivo models demonstrated that treatment with a pyridazine analog led to a robust increase in EAAT2 expression, specifically in the perisynaptic astrocytic processes (PAPs)—the primary site of glutamate uptake. This induction was observed as early as 4 hours post-treatment. The newly synthesized EAAT2 proteins were found to be localized in lipid raft microdomains, which contain the functional population of the transporter at the plasma membrane, confirming that the compound-induced upregulation leads to a functional enhancement of glutamate transport.

A structure-activity relationship (SAR) study on pyridazine derivatives as EAAT2 activators revealed several key molecular features necessary for this activity. The study highlighted the importance of the pyridazine core and a thioether linkage in initial lead compounds. Modifications to the benzylthioether portion of these molecules led to the development of derivatives that significantly enhanced EAAT2 levels. For instance, certain derivatives were found to increase EAAT2 protein levels by more than sixfold at concentrations below 5 µM after 24 hours of treatment. Another derivative demonstrated an EC₅₀ of 0.5 µM for enhancing EAAT2 levels by 3.5 to 3.9-fold, underscoring the potential for potent modulation of this transporter with specifically substituted pyridazines.

Table 1: Enhancement of EAAT2 Protein Levels by Pyridazine Derivatives

| Derivative Type | Fold Increase in EAAT2 | Concentration / Time | Reference |

|---|---|---|---|

| Modified Benzylthioether (7-13, 7-15, 7-17) | > 6-fold | < 5 µM / 24h | nih.gov |

| Modified Benzylthioether (7-22) | 3.5 - 3.9-fold | EC₅₀ = 0.5 µM / 24h | nih.gov |

Anticancer and Antiproliferative Mechanisms

The pyridazine scaffold is a common feature in many compounds developed for cancer therapy. The mechanisms underlying their anticancer effects are diverse, often involving the inhibition of key enzymes that regulate cell growth and proliferation.

Cyclin-dependent kinases (CDKs) are a family of enzymes crucial for regulating the cell cycle. Their overactivity is a hallmark of many cancers, making them a prime target for anticancer drug development. A series of 3,6-disubstituted pyridazines has been identified as a novel class of anticancer agents that target CDK2.

In one study, several pyridazine derivatives exhibited potent antiproliferative activity against human breast cancer cell lines (T-47D and MDA-MB-231). The most active compounds were found to alter cell cycle progression and induce apoptosis. Subsequent enzymatic assays confirmed that these compounds were effective inhibitors of CDK2, with IC₅₀ values in the nanomolar range. For example, compounds 11e , 11h , 11l , and 11m from the study showed CDK2 inhibition with IC₅₀ values of 151, 43.8, 55.6, and 20.1 nM, respectively. Molecular docking studies suggested that these pyridazine derivatives bind to the ATP-binding site of CDK2, explaining their inhibitory action.

Table 2: CDK2 Inhibition by 3,6-Disubstituted Pyridazine Derivatives

| Compound | CDK2 IC₅₀ (nM) | Reference |

|---|---|---|

| 11e | 151 | nih.gov |

| 11h | 43.8 | nih.gov |

| 11l | 55.6 | nih.gov |

| 11m | 20.1 | nih.gov |

The antiproliferative potency of pyridazine derivatives is highly dependent on the nature and position of substituents on the pyridazine ring and its appended moieties. Structure-activity relationship studies have provided valuable insights for designing more effective anticancer agents.

A recent review (2020-2024) on pyridazine derivatives as anticancer agents highlights the importance of the scaffold in targeting various biological processes involved in cancer. nih.gov For antiproliferative activity, the following general SAR principles have been observed:

Substitution at the 6-position: For a series of pyridazinone-based diarylurea derivatives, substitutions on the phenyl ring at the 6-position significantly influenced activity. Compounds with electron-withdrawing groups like trifluoromethyl (CF₃) or chloro (Cl) groups often show potent activity. rsc.org

Substitution at the 3-position: The nature of the group at the 3-position is also critical. In the context of 3,6-disubstituted pyridazines targeting CDK2, linking various amine-containing heterocycles (like morpholine or piperidine) via an amide bond at the 3-position was a successful strategy. nih.gov

Influence of Phenyl Ring Substituents: In a series of pyrazolo[3,4-c]pyridazine derivatives, it was noted that derivatives with electron-withdrawing groups in the para position of the aromatic rings were inactive against CDK1/cyclin B and several cancer cell lines. mdpi.com Conversely, derivatives with electron-donating groups showed some inhibitory effects, indicating a sensitive dependence on the electronic properties of the substituents. mdpi.com

General Trends: Studies on the broader class of pyridine-based compounds suggest that the presence of groups like methoxy (-OCH₃), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) can enhance antiproliferative activity. Conversely, the presence of halogen atoms or other bulky groups can sometimes diminish activity, though this is highly context-dependent. mdpi.com

Antioxidant Activity and Molecular Docking

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in the pathology of numerous diseases, including cancer and neurodegenerative disorders. Some pyridazine derivatives have been investigated for their antioxidant properties.

A study on a series of 4-chloro-2-p-tolyl-(2H)-pyridazin-3-one derivatives, which are structurally related to this compound, evaluated their free radical scavenging capabilities. These compounds were tested against 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl (OH), and superoxide anion radicals. The results demonstrated that the compounds possess a significant ability to interact with and neutralize these stable free radicals. Notably, derivatives with saturated cyclic amines (like piperidine or morpholine) and aliphatic amines at the C-5 position displayed better OH radical scavenging activity (ranging from 71.37% to 87.92%) than the standard antioxidant, ascorbic acid (79.37%). cbijournal.com

Molecular docking is a computational technique frequently used to predict the binding interaction between a small molecule and a target protein, which can help elucidate the mechanism of action. While specific docking studies for the antioxidant activity of this compound are not detailed, this method has been applied to other pyridazine derivatives to understand their biological activities, such as their anti-inflammatory potential via COX-2 inhibition or their anticonvulsant effects. jocpr.comnih.gov Such studies typically reveal key hydrogen bonds and hydrophobic interactions within the active site of the target enzyme that are responsible for the observed activity.

Table 3: Hydroxyl Radical Scavenging Activity of 2-p-tolyl-pyridazin-3-one Derivatives

| Compound Class | % OH Radical Scavenging Activity | Reference |

|---|---|---|

| C-5 Amino-substituted derivatives | 71.37 – 87.92% | cbijournal.com |

| Ascorbic Acid (Standard) | 79.37% | cbijournal.com |

General Mechanistic Insights of Biological Activities

The pyridazine nucleus is considered a versatile scaffold because it can be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacokinetic properties. This chemical tractability has led to the discovery of pyridazine derivatives with a wide spectrum of biological activities. rjptonline.orgresearchgate.net

The general mechanisms through which pyridazine-containing compounds exert their effects often involve interactions with key biological macromolecules. A predominant mechanism is the inhibition of protein kinases . As discussed, pyridazines are effective inhibitors of CDKs and have also been developed as inhibitors of other kinases like Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial for tumor angiogenesis. rsc.orgjst.go.jp The two adjacent nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, facilitating strong binding to the hinge region of kinase ATP-binding pockets.

Beyond kinase inhibition, pyridazine derivatives have been reported to function as:

Anticonvulsants: By modulating ion channels or neurotransmitter systems.

Anti-inflammatory agents: Through the inhibition of enzymes like cyclooxygenase (COX). nih.gov

Antimicrobial agents: By interfering with essential microbial metabolic pathways. mdpi.com

Antihypertensives: By acting on components of the cardiovascular system.

The biological activity is profoundly influenced by the substituents attached to the pyridazine core. For instance, the introduction of aryl groups, like the 4-methylphenyl group in the title compound, can lead to important π-π stacking or hydrophobic interactions with target proteins. The presence of a halogen, such as the chloro group, can modulate the electronic properties of the ring and also serve as a potential leaving group or a point for further chemical modification. These features collectively contribute to the diverse pharmacological profile of the pyridazine chemical class.

Applications in Advanced Materials Science

Organic Optoelectronic Materials

The pyridazine (B1198779) moiety is increasingly being incorporated into complex organic molecules designed for optoelectronic applications, leveraging its ability to influence charge transport and excitonic states.

In the realm of OLEDs, materials based on pyridazine and other diazine structures have demonstrated significant promise, both as host materials for phosphorescent emitters and as emitters themselves.

Phosphorescent OLEDs (PhOLEDs) require host materials that possess a high triplet energy to effectively confine the triplet excitons of the phosphorescent guest (dopant), preventing energy loss and ensuring high efficiency. researchgate.netmdpi.com The electron-deficient pyridazine or pyrimidine (B1678525) ring is often used as an acceptor moiety in bipolar host materials, which possess both electron- and hole-transporting capabilities. This bipolar nature ensures balanced charge injection and transport within the emissive layer, leading to improved device performance. rsc.org

For instance, bipolar host materials incorporating indenocarbazole and biphenyl (B1667301) pyrimidine units have been developed for green PhOLEDs. rsc.org These materials exhibit high thermal stability and good triplet energies (around 2.76 eV), enabling the fabrication of devices with high efficiency. rsc.org An OLED using one such host, mDPPICz1, achieved a maximum external quantum efficiency (EQE) of 21.7% with high current and power efficiencies. rsc.org Similarly, host materials containing pyridinyl-carbazole fragments have been successfully used for both green and blue PhOLEDs, demonstrating the versatility of this structural combination. mdpi.com

Table 1: Performance of OLEDs with Pyridazine/Pyrimidine-based Host Materials

| Host Material | Dopant (Guest) | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | Emission Color | Reference |

|---|---|---|---|---|---|---|

| mDPPICz1 | Ir(ppy)₃ (Green) | 21.7% | 75.8 | 87.1 | Green | rsc.org |

| H2 (Pyridinyl-Carbazole) | FIrpic (Blue) | 10.3% | 23.9 | 24.9 | Blue | mdpi.com |

| H2 (Pyridinyl-Carbazole) | Ir(ppy)₃ (Green) | 9.4% | 33.9 | 34.1 | Green | mdpi.com |

The pyridazine ring is also a key component in the design of purely organic emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). TADF materials enable the harvesting of non-emissive triplet excitons through a process called reverse intersystem crossing (rISC), converting them into emissive singlet excitons. frontiersin.org This requires a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). rsc.org

This small ΔEST is typically achieved in donor-acceptor (D-A) type molecules. The electron-accepting nature of the pyridazine core makes it an effective acceptor unit. frontiersin.org Researchers have synthesized novel D-A molecules where a pyridazine acceptor is combined with various donor units. frontiersin.org One such emitter, dPXZMePydz, which combines a pyridazine acceptor with two phenoxazine (B87303) donors, showed a high rISC rate and fast delayed fluorescence, leading to an OLED with an EQEmax of over 5.8%, confirming efficient triplet utilization. frontiersin.org Other research on emitters with a benzoylpyridine core has led to highly efficient blue TADF devices with EQEs exceeding 28%. rsc.org

Table 2: Performance of OLEDs with Pyridazine-based TADF Emitters

| TADF Emitter | Host | Max. EQE (%) | Emission Color | ΔEST (eV) | Reference |

|---|---|---|---|---|---|

| dPXZMePydz | DPEPO | > 5.8% | Green | ~0.04 | frontiersin.org |

| 4BPy-mDTC | - | > 28% | Sky Blue | 0.01 | rsc.org |

| 2BPy-mDTC | - | > 28% | Sky Blue | 0.02 | rsc.org |

Based on a review of available scientific literature, the specific application of 3-Chloro-6-(4-methylphenyl)pyridazine or its close derivatives in the field of organic field-effect transistors (OFETs) is not a prominent area of current research.

While various nitrogen-containing heterocycles are actively investigated for organic solar cell applications, specific studies detailing the use of this compound as a primary component in organic photovoltaic devices are not widely documented in the reviewed literature.

Organic Light-Emitting Diodes (OLEDs)

Sensor and Biosensor Development

Nitrogen-containing heterocyclic compounds are widely used in the development of fluorescent chemosensors. The nitrogen atoms within the pyridazine ring can act as binding sites (coordination sites) for metal ions. mdpi.com This binding event can modulate the photophysical properties of the molecule, leading to a detectable change in fluorescence intensity or color (a "turn-off" or "turn-on" response), which forms the basis of a sensor. mdpi.com

Pyridazine-based compounds have been explored as fluorescent probes. frontiersin.org The development of such sensors provides a rapid and convenient method for detecting various analytes, including toxic heavy metal ions in environmental samples. mdpi.com While specific sensor designs based on this compound are not detailed in the literature, its core structure is analogous to other heterocyclic systems successfully employed for these purposes.

Fluorescence Probes and Luminescent Materials

The pyridazine heterocycle is an emerging component in the design of novel luminescent materials and fluorescent probes. nih.gov Its electron-deficient nature makes it an effective acceptor unit in donor-acceptor (D-A) type molecules, which are fundamental to creating materials with tailored photophysical properties. nih.govnih.gov

Recent research has explored pyridazine as an acceptor moiety in new D-A compounds designed for luminescence applications. nih.gov While some derivatives featuring carbazole (B46965) and acridine (B1665455) donors were found to be poorly emissive, a notable example combined a pyridazine acceptor with two phenoxazine donor units. This configuration resulted in a molecule, dPXZMePydz, exhibiting moderate green luminescence with a photoluminescence quantum yield (ΦPL) of 8.5% in toluene. nih.gov A key feature of this compound is its fast-delayed emission lifetime of 470 ns, indicative of Thermally Activated Delayed Fluorescence (TADF). nih.govnih.gov This property is highly sought after for applications in next-generation Organic Light-Emitting Diodes (OLEDs). nih.gov

Furthermore, pyridazine derivatives have been developed as "turn-on" fluorescent sensors that respond to external stimuli like acidity. nih.gov One such derivative, 3,4,5,6-tetrakis(4-methoxyphenyl)pyridazine (TPP), demonstrates a dramatic change in fluorescence upon exposure to acid. nih.govacs.org The protonation of the pyridazine ring in this molecule triggers a significant color variation in its emission, shifting from blue (406 nm) to orange-red (630 nm), which represents a massive spectral shift (Δλem) of 224 nm. nih.govacs.org This acidochromic behavior allows for the creation of a synthetic "rainbow" of emission from a single molecule by carefully controlling the degree of protonation. nih.gov This sensitivity makes such compounds suitable for use in high-sensitivity, reversible acid-sensing films and for applications in data encryption where information can be written with UV light on a film containing the probe and a photoacid generator. nih.gov

Table 1: Photophysical Properties of Selected Pyridazine-Based Luminescent Compounds

| Compound | Donor Moiety | Emission Color | Photoluminescence Quantum Yield (ΦPL) | Delayed Emission Lifetime | Reference |

| dPXZMePydz | Phenoxazine | Green | 8.5% (in toluene) | 470 ns | nih.gov |

| TPP (neutral) | Methoxyphenyl | Blue | - | - | nih.gov |

| TPP (protonated) | Methoxyphenyl | Orange-Red | - | - | nih.gov |

Chromism Materials

Chromism, the reversible change in color of a compound in response to an external stimulus, is a key feature of smart materials. Pyridazine derivatives have shown significant promise in this area, particularly in acidochromism (response to pH changes).

The ability of the nitrogen atoms in the pyridazine ring to undergo protonation is central to its use in acidochromic materials. nih.govnih.gov As detailed in the previous section, a D-A type pyridazine derivative (TPP) was engineered to exhibit multicolor fluorescence specifically in response to acid. nih.govacs.org In its neutral state, the compound is weakly fluorescent, but upon protonation with an acid like trifluoroacetic acid (TFA), it becomes a strong emitter. nih.gov The progressive protonation leads to a wide spectrum of emission colors, from blue to orange-red, making it a highly sensitive acid sensor. nih.govacs.org This effect was demonstrated to be reversible and applicable in both solution and solid-state films. nih.gov

While research on mechanofluorochromism (response to mechanical force) in pyridazines is less common, related heterocyclic systems like cyanostyrylbenzimidazole derivatives show that color changes can be induced by transforming the material between crystalline and amorphous states through grinding. rsc.org This suggests a potential avenue for exploring similar properties in appropriately designed pyridazine compounds. Additionally, pyridazine derivatives have been synthesized as disperse dyes for coloring polyester (B1180765) fabrics, producing hues ranging from orange-yellow to orange-red, demonstrating the inherent color properties of this class of compounds. eurjchem.com

Catalysis and Ligand Design

The pyridazine scaffold, especially when functionalized with a chlorine atom, is a versatile platform for ligand design in coordination chemistry and catalysis. The nitrogen atoms of the pyridazine ring possess lone pairs of electrons that can coordinate to metal centers, while the chloro-substituent offers a site for further synthetic modification or direct interaction.

A prime example of this application is the use of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine as a bidentate ligand in the synthesis of half-sandwich Ruthenium(II) complexes. In these structures, the ligand coordinates to the ruthenium center through one nitrogen atom of the pyridazine ring (N3pdzn) and one nitrogen from the pyrazole (B372694) substituent (N1pzn), forming a stable five-membered chelate ring. These organometallic complexes are robust and exhibit thermodynamic stability, making them suitable for various applications.

The chlorine atom on the pyridazine ring can also participate in coordination. Theoretical studies on 4-chloropyridine (B1293800) have shown that metal coordination can enhance and direct halogen bonding interactions (M–C–X⋯X′), suggesting that the chloro-group on a metal-coordinated pyridazine could serve as a novel supramolecular synthon for designing polymeric metal frameworks.

Furthermore, related heterocyclic ligands like 2-pyridonates are recognized as versatile LX-type donors that can coordinate to transition metals through both nitrogen and oxygen atoms. This versatility allows for their use in catalysis, including in systems that mimic the active sites of enzymes like [Fe]-hydrogenase. The principles of ligand design and catalytic application seen in these related systems highlight the potential of this compound as a precursor for new ligands and catalysts.

Supramolecular Assembly and Interactions

The non-covalent interactions involving this compound and its derivatives are crucial in determining their crystal packing, which in turn influences their material properties. The key functional groups—the pyridazine ring, the chlorine atom, and the p-tolyl group—all participate in forming complex supramolecular architectures through hydrogen and halogen bonding.

The nitrogen atoms of the pyridazine ring are effective hydrogen bond acceptors, while the chlorine atom can act as both a weak hydrogen bond acceptor and, more significantly, a halogen bond donor. The aromatic rings (pyridazine and tolyl) also allow for π-π stacking interactions, which further stabilize the crystal lattice.

Hydrogen bonds are a dominant force in the crystal engineering of pyridazine derivatives. The nitrogen atoms of the pyridazine ring are primary sites for accepting hydrogen bonds.